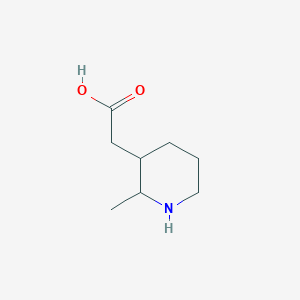
Cy7 diacid(di so3)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cy7 diacid(di so3) is a fluorescent dye belonging to the cyanine dye family. It is known for its near-infrared (NIR) photophysical properties, making it particularly useful in various imaging applications. The compound has a molecular formula of C39H48N2O10S2 and a molecular weight of 768.94 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cy7 diacid(di so3) typically involves the reaction of heptamethine cyanine dyes with sulfonic acid groups. The process includes the following steps:
Formation of the Cyanine Core: The initial step involves the formation of the cyanine core through the condensation of indole derivatives with a suitable aldehyde.
Industrial Production Methods
Industrial production of Cy7 diacid(di so3) follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
Cy7 diacid(di so3) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonic acid groups to thiols.
Substitution: The sulfonic acid groups can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of Cy7 diacid(di so3).
Aplicaciones Científicas De Investigación
Cy7 diacid(di so3) has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a fluorescent marker in various chemical assays and reactions.
Biology: Employed in biological imaging, including fluorescence microscopy and flow cytometry.
Medicine: Utilized in medical imaging techniques such as NIR imaging for tumor detection and tracking.
Industry: Applied in the development of advanced imaging devices and sensors
Mecanismo De Acción
Cy7 diacid(di so3) exerts its effects primarily through its interaction with biomolecules. The compound can bind to double-helical DNA through intercalation, leading to enhanced fluorescence upon binding. This property makes it an excellent fluorescent marker for various biological applications .
Comparación Con Compuestos Similares
Similar Compounds
Cy5.5 diacid: Another cyanine dye with similar properties but different absorption and emission wavelengths.
Cy7.5 diacid: A close analog with slightly different photophysical properties.
Uniqueness
Cy7 diacid(di so3) is unique due to its specific NIR photophysical properties, which provide higher photostability and quantum yield compared to other cyanine dyes. This makes it particularly suitable for applications requiring long-term imaging and high sensitivity .
Propiedades
Fórmula molecular |
C39H48N2O10S2 |
|---|---|
Peso molecular |
768.9 g/mol |
Nombre IUPAC |
1-(5-carboxypentyl)-2-[(1E,3E,5E,7Z)-7-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-2-ylidene]hepta-1,3,5-trienyl]-3,3-dimethylindol-1-ium-5-sulfonate |
InChI |
InChI=1S/C39H48N2O10S2/c1-38(2)30-26-28(52(46,47)48)20-22-32(30)40(24-14-8-12-18-36(42)43)34(38)16-10-6-5-7-11-17-35-39(3,4)31-27-29(53(49,50)51)21-23-33(31)41(35)25-15-9-13-19-37(44)45/h5-7,10-11,16-17,20-23,26-27H,8-9,12-15,18-19,24-25H2,1-4H3,(H3-,42,43,44,45,46,47,48,49,50,51) |
Clave InChI |
WNPLWUIIOZBFJJ-UHFFFAOYSA-N |
SMILES isomérico |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/C=C/C=C\3/C(C4=C(N3CCCCCC(=O)O)C=CC(=C4)S(=O)(=O)O)(C)C)CCCCCC(=O)O)C |
SMILES canónico |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=CC=C3C(C4=C(N3CCCCCC(=O)O)C=CC(=C4)S(=O)(=O)O)(C)C)CCCCCC(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-acetamido-3-phenylpropanoyl)amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B12108314.png)






![3-(4-Isopropylphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B12108353.png)





![2-[[2-Acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoic acid](/img/structure/B12108395.png)
